molecular formula C11H8O4 B12892360 4-Benzoyldihydrofuran-2,3-dione CAS No. 5431-88-9

4-Benzoyldihydrofuran-2,3-dione

Cat. No.: B12892360
CAS No.: 5431-88-9
M. Wt: 204.18 g/mol
InChI Key: KLOLHBRNXPAOQX-UHFFFAOYSA-N
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Description

4-Benzoyldihydrofuran-2,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzoyl group attached to a dihydrofuran ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyldihydrofuran-2,3-dione can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst such as SiO2 nanoparticles . This reaction is typically carried out under solvent-free conditions, making it environmentally friendly and efficient. The reaction conditions include moderate temperatures and short reaction times, resulting in high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of solid catalysts and solvent-free conditions can be advantageous for scaling up the synthesis, as it reduces the need for extensive purification and minimizes waste generation .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyldihydrofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the benzoyl and dihydrofuran moieties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, with common reagents including alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzoyl derivatives .

Mechanism of Action

The mechanism of action of 4-Benzoyldihydrofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to the observed anticancer and antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Benzoyldihydrofuran-2,3-dione can be compared with other similar compounds, such as benzofuran derivatives and dihydrofuran derivatives. Some of the similar compounds include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

5431-88-9

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4-benzoyloxolane-2,3-dione

InChI

InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,8H,6H2

InChI Key

KLOLHBRNXPAOQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(=O)O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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